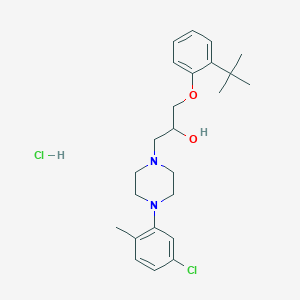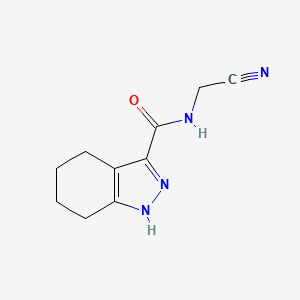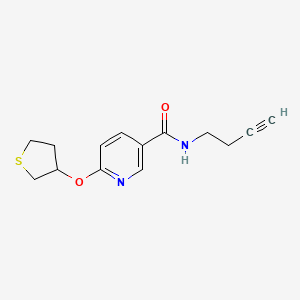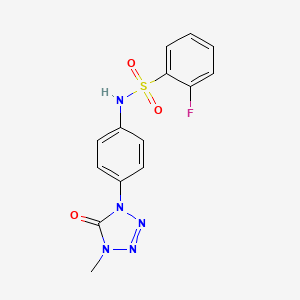
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, also known as CPP or CPP HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic analog of the endogenous neuropeptide Y, which is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety.
科学研究应用
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been studied for its potential as a treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
作用机制
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is believed to exert its effects by binding to neuropeptide Y receptors in the brain. Neuropeptide Y is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By mimicking the effects of neuropeptide Y, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may be able to modulate these processes.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on learning and memory, anxiety, and depression, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have analgesic effects, suggesting that it may have potential as a pain reliever. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have effects on the immune system, suggesting that it may have potential as an immunomodulator.
实验室实验的优点和局限性
One advantage of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is that it is a relatively new compound, which means that there is still much to be learned about its properties and effects.
未来方向
There are many potential future directions for research on 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. One area of interest is the development of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride analogs that have improved properties and effects. Another area of interest is the development of new drugs that target neuropeptide Y receptors, which may have potential as treatments for a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, as well as its potential applications in drug discovery and development.
合成方法
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves coupling 4-chlorobenzoyl chloride with piperazine in the presence of triethylamine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then coupled with pyrrolidinone in the presence of a coupling reagent, such as HATU or DIC, to form 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. The hydrochloride salt of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be obtained by treating 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride with hydrochloric acid.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-12-1-3-13(4-2-12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18;/h1-4,11,17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBWXNBMFMWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)
![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)



![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)